molecular formula C15H11BrCl2N2OS B4929828 N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide

Cat. No.: B4929828
M. Wt: 418.1 g/mol
InChI Key: PCAHRAMACOLHJX-UHFFFAOYSA-N
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Description

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine, chlorine, and acetamide functional groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2OS/c16-10-3-6-13(12(18)8-10)19-15(22)20-14(21)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAHRAMACOLHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(=S)NC2=C(C=C(C=C2)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-bromo-2-chloroaniline with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiourea to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the biosynthesis of bacterial cell wall components, leading to cell lysis and death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

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